![molecular formula C8H14ClNO2 B2588130 4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride CAS No. 2418706-02-0](/img/structure/B2588130.png)
4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride” is a chemical compound with the molecular weight of 177.63 . It is also known as “1-azabicyclo [2.2.1]heptane-4-carboxylic acid hydrochloride” and has the CAS Number: 119102-95-3 .
Synthesis Analysis
There are several methods for synthesizing similar compounds. For instance, an asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been reported . This method allows rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of similar compounds such as “2-Azabicyclo [2.2.1]heptane” has been analyzed . The SMILES string representation of this compound isC1C[C@@H]2C[C@H]1CN2 . Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate” has a density of 1.2±0.1 g/cm3, a boiling point of 190.7±23.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C .科学的研究の応用
Asymmetric Synthesis and Enantiopure Analogues
The asymmetric synthesis of bicyclic amino acid derivatives, including those related to "4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid; hydrochloride," has been explored through Aza-Diels-Alder reactions in aqueous solution. Such derivatives have been synthesized from chiral iminium ions, yielding compounds with high diastereoselectivity (Waldmann & Braun, 1991). Additionally, enantiopure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids have been synthesized as analogues of 3-hydroxyproline, showcasing novel routes to obtain these constrained structures (Avenoza et al., 2002).
Novel Synthetic Approaches
A novel approach to synthesizing 2,4-ethanoproline, another analogue of "4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid; hydrochloride," has been reported, starting from (2S,4R)-4-hydroxyproline. This synthetic scheme involves 10 steps and achieves a total yield of 22%, highlighting an efficient route to obtain the title compound (Grygorenko et al., 2009).
Development of Constrained Amino Acid Analogues
Research has also focused on the synthesis of constrained nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic acid and others. These compounds are synthesized through short and high-yield synthetic schemes, demonstrating their potential as building blocks in medicinal chemistry (Radchenko et al., 2009).
Safety and Hazards
The safety and hazards of similar compounds have been documented. For instance, “2-Azabicyclo [2.2.1]heptane” has the hazard statements H302, H315, H318, H335, and H412 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .
特性
IUPAC Name |
4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-7-2-3-8(4-7,6(10)11)9-5-7;/h9H,2-5H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGYTHCENPGTEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(NC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

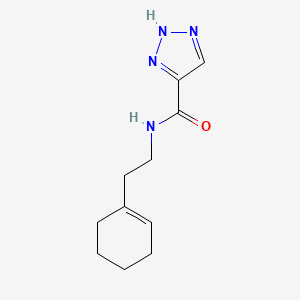
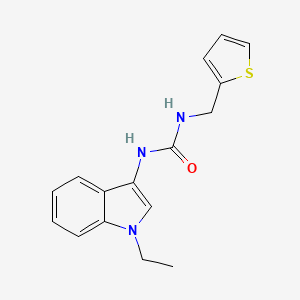
![3a-Ethyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-olate](/img/structure/B2588052.png)
![2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2588054.png)
![N-(3-bromophenyl)-2-{[6-(2-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2588055.png)
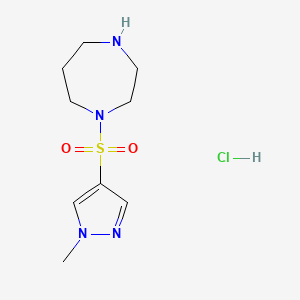
methanone](/img/structure/B2588058.png)

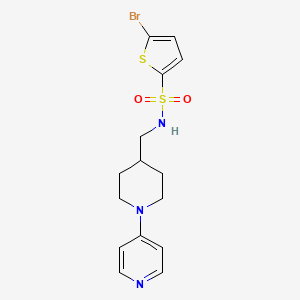
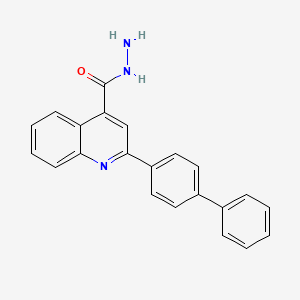
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2588064.png)
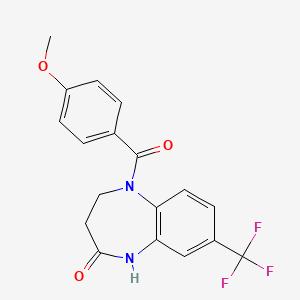
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-fluorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2588067.png)
![11-(2-Chloroacetyl)-7,11,14-triazadispiro[5.1.58.26]pentadecan-15-one](/img/structure/B2588068.png)